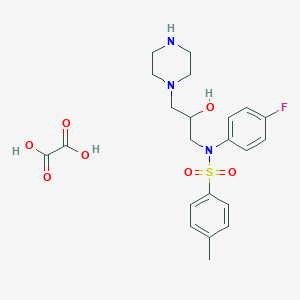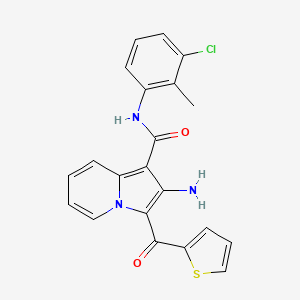![molecular formula C17H17ClN2O3 B2885049 methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate CAS No. 1280815-19-1](/img/structure/B2885049.png)
methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the pharmaceutical industry. This compound is commonly referred to as a formamide derivative and is known for its unique chemical properties, which make it an ideal candidate for drug development.
Mecanismo De Acción
The mechanism of action of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that play a crucial role in the development and progression of various diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has been shown to have a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, this compound has also been shown to have neuroprotective effects and may help to prevent or reduce the severity of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate in lab experiments include its unique chemical properties, which make it an ideal candidate for drug development. However, the limitations of this compound include its complex synthesis process, which requires specialized equipment and expertise, and its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective methods of synthesis. In addition, future research may also focus on the development of new derivatives of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the use of a formamide derivative and a series of reagents that facilitate the formation of the final product. This process is time-consuming and requires careful monitoring to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has been extensively studied for its potential applications in the pharmaceutical industry. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been used as a research tool in the study of various biochemical processes.
Propiedades
IUPAC Name |
methyl 3-[benzyl-(2-chloropyridine-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)8-10-20(12-13-5-3-2-4-6-13)17(22)14-7-9-19-15(18)11-14/h2-7,9,11H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZGLVYPVFZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


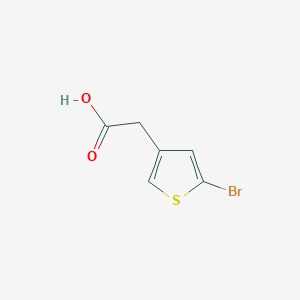
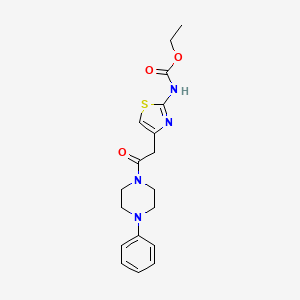
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)
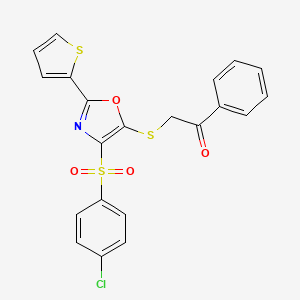

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2884978.png)
![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)
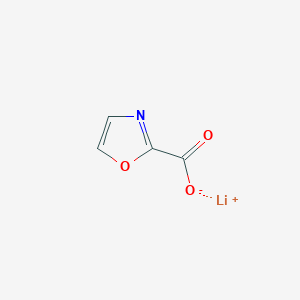

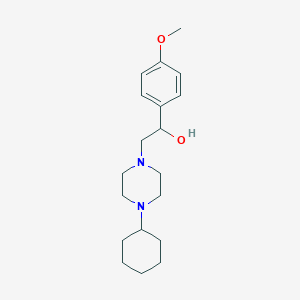
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)
